molecular formula C11H12N2O2 B8796720 Tert-butyl 5-cyanonicotinate

Tert-butyl 5-cyanonicotinate

Cat. No. B8796720
M. Wt: 204.22 g/mol
InChI Key: ALWNPYWALLAQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049006B2

Procedure details

Instead of the starting material of Reference Example 56, that is, the compound S55, the 5-bromonicotinic acid was used for the similar procedure as in Reference Example 56. To the obtained tert-butyl 5-bromonicotinate (22.4 g), dimethylacetoamide (112 ml), tris(dibenzylideneacetone)dipalladium (1.59 g), zinc cyanide (6.1 g), diphenylphosphinoferrocene (1.92 g), and zinc powder (0.68 g) were added and the mixture was stirred under argon atmosphere at 120° C. for 1.5 hours. The reaction solution was filtered by sellite, which was then washed with ethyl acetate, and the filtrate was washed with saturated saline. The organic layer was dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1) to obtain tert-butyl 5-cyanonicotinate (13.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
1.59 g
Type
catalyst
Reaction Step Two
Name
zinc cyanide
Quantity
6.1 g
Type
catalyst
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.68 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1[CH:3]=[N:4]C=C(C=1)C(O)=O.Br[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([CH:24]=1)[C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18].CC(C)C(N)=O>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[C-]#N.[Zn+2].[C-]#N.C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2].[Zn]>[C:3]([C:12]1[CH:13]=[N:14][CH:15]=[C:16]([CH:24]=1)[C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])#[N:4] |f:3.4.5.6.7,8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OC(C)(C)C)C1
Name
Quantity
112 mL
Type
reactant
Smiles
CC(C(=O)N)C
Name
Quantity
1.59 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
zinc cyanide
Quantity
6.1 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
1.92 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Quantity
0.68 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under argon atmosphere at 120° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered by sellite, which
WASH
Type
WASH
Details
was then washed with ethyl acetate
WASH
Type
WASH
Details
the filtrate was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)C=1C=NC=C(C(=O)OC(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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